molecular formula C20H18ClN3O3 B11490939 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11490939
M. Wt: 383.8 g/mol
InChI Key: CVWKCQJQPNYYSX-UHFFFAOYSA-N
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Description

4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and it is substituted with a 4-chlorophenylmethoxy and a 3-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a pyrazolo[3,4-b]pyridine core with chlorophenylmethoxy and methoxyphenyl groups enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18ClN3O3/c1-26-18-8-13(15-9-19(25)23-20-16(15)10-22-24-20)4-7-17(18)27-11-12-2-5-14(21)6-3-12/h2-8,10,15H,9,11H2,1H3,(H2,22,23,24,25)

InChI Key

CVWKCQJQPNYYSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=NN3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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